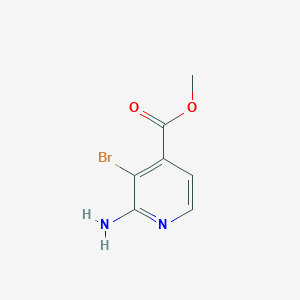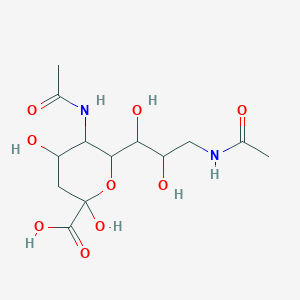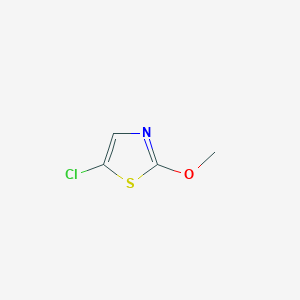
Methyl 2-amino-3-bromoisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-bromoisonicotinate: is a heterocyclic compound with the molecular formula C7H7BrN2O2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are replaced by an amino group and a bromine atom, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-bromoisonicotinate typically involves the bromination of methyl isonicotinate followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: Methyl 2-amino-3-bromoisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Coupling: Palladium(II) acetate and triphenylphosphine in a suitable solvent like toluene.
Major Products:
Substitution: Methyl 2-amino-3-alkoxyisonicotinate.
Oxidation: Methyl 2-nitro-3-bromoisonicotinate.
Reduction: Methyl 2-amino-3-alkylisonicotinate.
Coupling: Methyl 2-amino-3-arylisonicotinate.
科学的研究の応用
Chemistry: Methyl 2-amino-3-bromoisonicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the development of new bioactive molecules .
Medicine: Its derivatives are being investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes .
作用機序
The mechanism of action of Methyl 2-amino-3-bromoisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
類似化合物との比較
- Methyl 2-amino-5-bromoisonicotinate
- Methyl 2-amino-4-bromoisonicotinate
- Methyl 2-amino-6-bromoisonicotinate
Comparison: Methyl 2-amino-3-bromoisonicotinate is unique due to the position of the bromine atom on the pyridine ring. This positional isomerism can significantly affect the compound’s reactivity and biological activity. For example, Methyl 2-amino-5-bromoisonicotinate has the bromine atom at the 5-position, which can lead to different steric and electronic effects compared to the 3-position .
特性
分子式 |
C7H7BrN2O2 |
|---|---|
分子量 |
231.05 g/mol |
IUPAC名 |
methyl 2-amino-3-bromopyridine-4-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10) |
InChIキー |
UWWUVMYUFKTADH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=NC=C1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)






![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)
![[3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12103810.png)




